molecular formula C9H10ClNO B8541559 4-(6-Chloropyridin-3-yl)butan-2-one

4-(6-Chloropyridin-3-yl)butan-2-one

Cat. No.: B8541559
M. Wt: 183.63 g/mol
InChI Key: CBMVSDMITWHHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridin-3-yl)butan-2-one is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)butan-2-one

InChI

InChI=1S/C9H10ClNO/c1-7(12)2-3-8-4-5-9(10)11-6-8/h4-6H,2-3H2,1H3

InChI Key

CBMVSDMITWHHIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A. To a mixture of 2-chloro-5-iodopyridine (6.76 g, 28.2 mmol) in 50 mL N,N-dimethylformamide was added 1-buten-3-ol (24.4 mL, 282.3 mmol), palladium acetate (0.64 g, 2.82 mmol), tetrabutylammonium chloride (0.79 g, 2.82 mmol), and sodium bicarbonate (5.94 g, 70.6 mmol). The resulting mixture was stirred at 50° C. for 5 hr, and then quenched with water (20 mL). Subsequently, the mixture was diluted with 20 mL of ethyl acetate and filtered through a pack of celite. The organic layer was separated from the filtrate, and the aqueous layer was further extracted with ethyl acetate. The organics were combined, washed with saturated NaCl solution, and dried over magnesium sulfate. Chromatography (on silica, ethyl acetate/hexane) afforded the desired 4-(6-chloropyridin-3-yl)butan-2-one intermediate in the form of a yellow oil (4.01 g, 77% yield). MS MH+ for C9H10ClNO: calc. 184, found 184.
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
catalyst
Reaction Step Two
Quantity
0.64 g
Type
catalyst
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
77%

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